molecular formula C24H41NO5 B077843 Cholylhydroxamic acid CAS No. 13254-09-6

Cholylhydroxamic acid

Cat. No.: B077843
CAS No.: 13254-09-6
M. Wt: 423.6 g/mol
InChI Key: BACXIZVAQPJZOI-OELDTZBJSA-N
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Description

Cholylhydroxamic acid (CHA) is a bile acid-derived hydroxamic acid conjugate, structurally derived from cholic acid (a primary bile acid) linked to a hydroxamic acid moiety . This modification enhances its iron-chelating properties, making it a potent oral agent for managing iron overload disorders. In a seminal 1978 study, CHA demonstrated superior efficacy in promoting fecal iron excretion in hypertransfused rats compared to other tested compounds, positioning it as a promising candidate for clinical iron chelation therapy . Its mechanism involves binding excess dietary or systemic iron, forming stable complexes excreted via the fecal route, thereby reducing oxidative stress and organ damage caused by free iron.

Properties

CAS No.

13254-09-6

Molecular Formula

C24H41NO5

Molecular Weight

423.6 g/mol

IUPAC Name

(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C24H41NO5/c1-13(4-7-21(29)25-30)16-5-6-17-22-18(12-20(28)24(16,17)3)23(2)9-8-15(26)10-14(23)11-19(22)27/h13-20,22,26-28,30H,4-12H2,1-3H3,(H,25,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

BACXIZVAQPJZOI-OELDTZBJSA-N

SMILES

CC(CCC(=O)NO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

cholylhydroxamic acid
cholylhydroxamic acid, (3alpha,5alpha,7alpha,12alpha)-isome

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholylhydroxamic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the cyclopenta[a]phenanthrene core through cyclization reactions, followed by the introduction of hydroxy and amide functional groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like alkoxides or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amide group can produce primary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions of biomolecules, influencing their structure and function.

Comparison with Similar Compounds

CHA belongs to the hydroxamic acid class of iron chelators, which includes structurally and functionally related compounds. Below is a detailed comparison based on efficacy, toxicity, excretion pathways, and structural features.

Structural and Functional Analogues
Compound Structure Key Features
Cholylhydroxamic Acid Cholic acid + hydroxamic acid Bile acid backbone improves oral absorption; targets intestinal iron .
2,3-Dihydroxybenzoylglycine Salicylate-glycine conjugate Dual urinary/fecal excretion; less efficacious than CHA .
Tropolone Cyclic α-hydroxy ketone Potent but toxic; primarily fecal excretion .
L-Histidine Amino acid Mild fecal iron excretion; limited efficacy .
Efficacy and Toxicity Profile
Compound Efficacy (Iron Excretion) Route Excretion Pathway Toxicity
This compound High (Marked increase) Oral Fecal Low (Not reported)
2,3-Dihydroxybenzoylglycine Moderate Oral Urinary & Fecal Not specified
Tropolone Moderate Oral Fecal High
L-Histidine Low Oral Fecal Low

Key Findings :

CHA vs. 2,3-Dihydroxybenzoylglycine : CHA’s bile acid structure enhances intestinal targeting, resulting in higher fecal iron excretion (≈2–3× greater than 2,3-dihydroxybenzoylglycine) .

CHA vs. Tropolone : Tropolone’s toxicity (e.g., hepatotoxicity) limits its therapeutic use, whereas CHA’s safety profile remains favorable .

CHA vs. L-Histidine : CHA’s chelation efficiency surpasses L-histidine, which only marginally increases iron excretion .

Pharmacokinetic Advantages

CHA leverages bile acid transporters in the gastrointestinal tract, improving bioavailability compared to non-conjugated hydroxamic acids. This structural advantage reduces systemic toxicity and enhances localized iron binding in the gut, a critical factor for chronic use .

Chemical Similarity Considerations

Using chemical similarity models (e.g., Tanimoto coefficient), CHA shares functional groups with other hydroxamic acids but diverges due to its cholic acid backbone. This divergence likely explains its reduced toxicity compared to tropolone and higher specificity for fecal excretion .

Q & A

Q. What criteria should guide the selection of this compound concentrations in cytotoxicity assays?

  • Methodological Answer : Base concentrations on:
  • Physiological Relevance : Align with predicted biliary concentrations (e.g., 10–100 µM).
  • Dose-Response Pilot Data : Use 3–5 log-fold dilutions to identify the LC₅₀.
  • Solubility Limits : Preclude concentrations exceeding the compound’s aqueous solubility (determined via nephelometry) .

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